molecular formula C21H24ClFN2O4S B11346982 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B11346982
M. Wt: 454.9 g/mol
InChI Key: WEMUCZLWMQQXGO-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and a carboxamide group, along with chloro and fluoro substituents on the benzyl moiety.

Preparation Methods

The synthesis of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Substitution reactions: The chloro and fluoro groups are introduced through halogenation reactions, while the methoxybenzyl group can be added via nucleophilic substitution.

    Final coupling: The carboxamide group is introduced through amide coupling reactions, often using reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, especially under basic conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds with target proteins, while the chloro and fluoro substituents may enhance binding affinity through hydrophobic interactions. The piperidine ring provides structural rigidity, facilitating precise interactions with biological targets.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives with sulfonyl and carboxamide groups. For example:

    1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid: Lacks the methoxybenzyl group, which may affect its biological activity.

    1-{[(2-chloro-6-fluorobenzyl)sulfanyl]acetyl}piperidine: Contains a sulfanyl group instead of a sulfonyl group, leading to different chemical properties and reactivity.

The uniqueness of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClFN2O4S

Molecular Weight

454.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClFN2O4S/c1-29-20-8-3-2-5-16(20)13-24-21(26)15-9-11-25(12-10-15)30(27,28)14-17-18(22)6-4-7-19(17)23/h2-8,15H,9-14H2,1H3,(H,24,26)

InChI Key

WEMUCZLWMQQXGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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